

Reactivity Profile of (2-Bromoethyl)cyclohexane as an Alkylating Agent: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Bromoethyl)cyclohexane

Cat. No.: B041411

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: **(2-Bromoethyl)cyclohexane** is a versatile alkyl halide intermediate extensively utilized in organic synthesis and medicinal chemistry. Its primary value lies in its function as a building block for introducing the 2-cyclohexylethyl moiety into more complex molecular structures. The terminal bromide serves as an excellent leaving group, making the compound highly reactive in nucleophilic substitution (SN2) and elimination (E2) reactions, as well as a precursor in metal-catalyzed cross-coupling reactions and for the formation of Grignard reagents.^{[1][2]} The cyclohexane ring imparts significant lipophilicity and conformational constraints, which are critical parameters in structure-activity relationship (SAR) studies. This guide provides an in-depth review of the reactivity profile of **(2-bromoethyl)cyclohexane**, including its physicochemical properties, core reaction mechanisms, synthetic applications, and relevant experimental protocols.

Physicochemical and Spectroscopic Data

Understanding the fundamental properties of **(2-bromoethyl)cyclohexane** is crucial for its effective use in synthesis. The following tables summarize its key physical, chemical, and spectroscopic characteristics.

Table 1: Physicochemical Properties of (2-Bromoethyl)cyclohexane

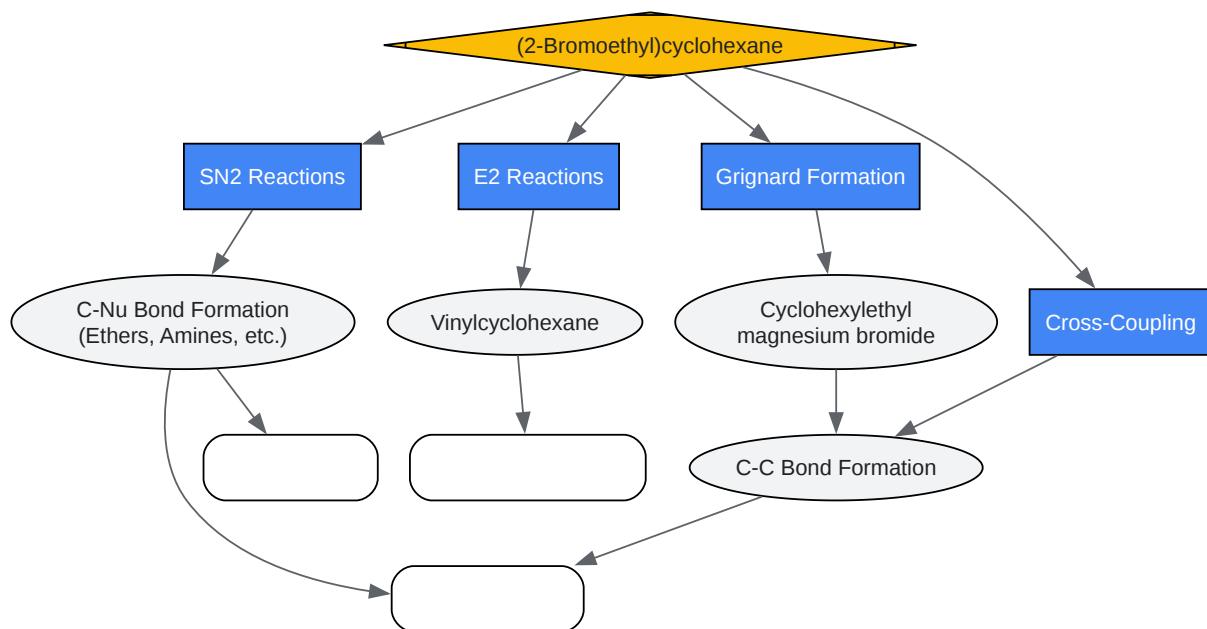
Property	Value	Source
CAS Number	1647-26-3	[3] [4] [5]
Molecular Formula	C ₈ H ₁₅ Br	[1] [3]
Molecular Weight	191.11 g/mol	[1] [3]
Appearance	Colorless to pale yellow liquid	[1] [6]
Boiling Point	212 °C at 760 mmHg	[1]
Density	1.215 g/cm ³	[1]
Refractive Index	1.4900 @ 20°C	[1] [6]
Flash Point	81.6 °C	[1]
Solubility	Chloroform (Sparingly), Ethyl Acetate (Slightly)	[1]
LogP	3.35 - 4.1	[1] [3]
Canonical SMILES	C1CCC(CC1)CCBr	[1] [3]

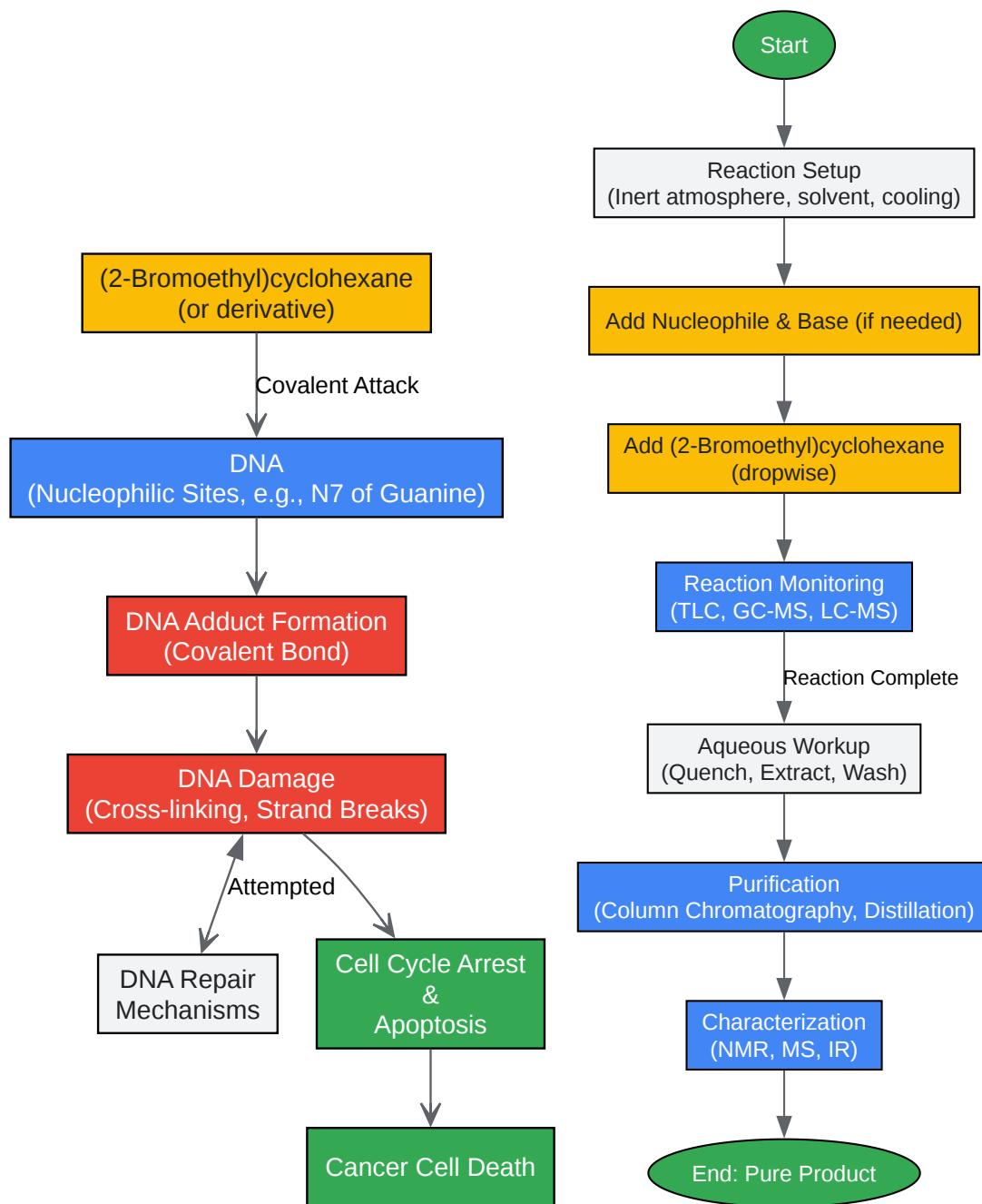
Table 2: Spectroscopic Data Summary for (2-Bromoethyl)cyclohexane

Technique	Key Features	Source
¹ H NMR (CDCl ₃)	Data available, consistent with the structure of 2-cyclohexylethyl bromide.	[7]
IR Spectroscopy	Characteristic C-Br and C-H stretching and bending frequencies are observable.	[3][4]
Mass Spectrometry (EI)	Molecular ion peak and characteristic fragmentation patterns corresponding to the loss of Br and fragmentation of the cyclohexane ring are present.	[5]

Core Reactivity and Mechanisms

As a primary alkyl halide, the reactivity of **(2-bromoethyl)cyclohexane** is dominated by SN2 and E2 pathways. The choice of reagents and reaction conditions dictates the major product.


Nucleophilic Substitution (SN2) Reactions


(2-Bromoethyl)cyclohexane is an excellent substrate for SN2 reactions due to the primary nature of the carbon bearing the bromine, which minimizes steric hindrance. The bromine atom is a good leaving group, facilitating attack by a wide range of nucleophiles.[2] This reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon, and the bromide ion is displaced, resulting in an inversion of stereochemistry if the carbon were chiral.

Common nucleophiles used in SN2 reactions with **(2-bromoethyl)cyclohexane** include:

- Amines: To form N-substituted amines.[8][9]
- Alcohols/Alkoxides: To form ethers.[9]
- Thiols/Thiolates: To form thioethers.[8]

- Cyanide: For chain extension, forming a nitrile.[[2](#)]
- Azides: For subsequent reduction to primary amines.[[10](#)]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Bromoethyl)cyclohexane | lookchem [lookchem.com]
- 2. (2-Bromoethyl)cyclohexane | High-Purity Reagent | RUO [benchchem.com]
- 3. (2-Bromoethyl)cyclohexane | C8H15Br | CID 15440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohexane, (2-bromoethyl)- [webbook.nist.gov]
- 5. Cyclohexane, (2-bromoethyl)- [webbook.nist.gov]
- 6. L09466.14 [thermofisher.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Haloalkane - Wikipedia [en.wikipedia.org]
- 9. mt.com [mt.com]
- 10. scielo.br [scielo.br]
- To cite this document: BenchChem. [Reactivity Profile of (2-Bromoethyl)cyclohexane as an Alkylating Agent: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041411#reactivity-profile-of-2-bromoethyl-cyclohexane-as-an-alkylating-agent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com